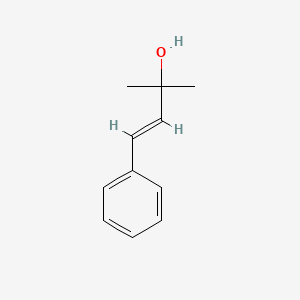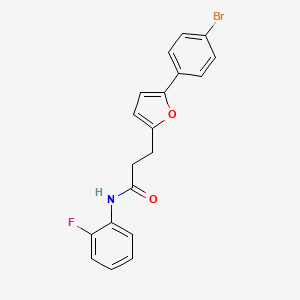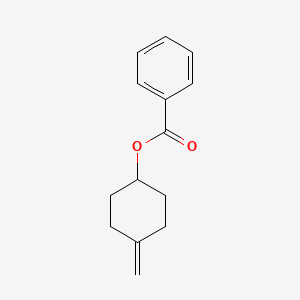![molecular formula C14H9N3 B11944483 2-[(1-Naphthylamino)methylene]malononitrile CAS No. 68313-58-6](/img/structure/B11944483.png)
2-[(1-Naphthylamino)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Naphthylamino)methylene]malononitrile is an organic compound with the molecular formula C14H9N3 It is known for its unique structure, which includes a naphthyl group attached to an aminomethylene malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Naphthylamino)methylene]malononitrile typically involves the condensation of 1-naphthylamine with malononitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Naphthylamino)methylene]malononitrile can undergo various types of chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes and ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as piperidine or pyridine.
Cyclization Reactions: Often require acidic or basic conditions, depending on the desired product.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions include substituted alkenes, heterocyclic compounds, and various functionalized derivatives of the original compound.
Scientific Research Applications
2-[(1-Naphthylamino)methylene]malononitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Dye Chemistry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(1-Naphthylamino)methylene]malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The naphthyl group provides steric and electronic effects that influence the reactivity of the compound. The nitrile groups can participate in hydrogen bonding and other interactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylanilino)methylene]malononitrile
- 2-[(4-Ethoxyanilino)methylene]malononitrile
- 2-[(3-Methyl-2-thienyl)methylene]malononitrile
- 2-[(2,3-Dichloroanilino)methylene]malononitrile
Uniqueness
2-[(1-Naphthylamino)methylene]malononitrile is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity. The compound’s ability to participate in a wide range of chemical reactions further enhances its versatility compared to similar compounds.
Properties
CAS No. |
68313-58-6 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-[(naphthalen-1-ylamino)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H9N3/c15-8-11(9-16)10-17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,10,17H |
InChI Key |
POZVXDRKRDCCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


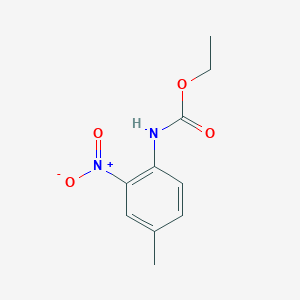
![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)
acetonitrile](/img/structure/B11944425.png)
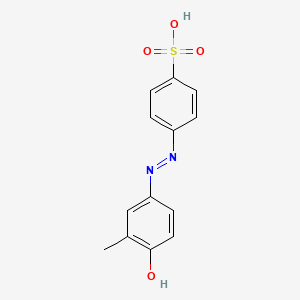
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)

